![molecular formula C11H26BrNO2S2 B562265 [7-(Trimethylammonium)hepyl] Bromure de méthanethiosulfonate CAS No. 1159174-26-1](/img/structure/B562265.png)
[7-(Trimethylammonium)hepyl] Bromure de méthanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C11H26BrN2O2S2 and a molecular weight of 348.37 g/mol . This compound is known for its ability to react rapidly and specifically with thiols to form mixed disulfides . It is commonly used in biochemical research to probe the structures of various receptor channels, such as the acetylcholine receptor channel and the gamma-aminobutyric acid (GABA) receptor channel .
Applications De Recherche Scientifique
Chemistry:
Biology:
- Employed in probing the structures of the acetylcholine receptor channel and the gamma-aminobutyric acid receptor channel .
- Utilized in the study of lactose permease .
Medicine:
Industry:
Mécanisme D'action
Target of Action
The primary targets of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide are proteins with thiol groups . It reacts rapidly and specifically with thiols to form mixed disulfides . This compound is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and lactose permease .
Mode of Action
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide interacts with its targets by forming mixed disulfides with thiols . This interaction leads to changes in the structure and function of the target proteins, which can affect their role in various biological processes .
Biochemical Pathways
It is known that this compound can affect the function of the ach receptor channel, the gaba a receptor channel, and lactose permease . These proteins play crucial roles in neurotransmission and nutrient transport, respectively .
Result of Action
The molecular and cellular effects of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide’s action depend on the specific target protein. For example, when it interacts with the ACh receptor channel or the GABA A receptor channel, it can affect neurotransmission . When it interacts with lactose permease, it can affect lactose transport .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide typically involves the reaction of 7-bromoheptane with trimethylamine to form 7-(Trimethylammonium)heptyl bromide . This intermediate is then reacted with methanethiosulfonate to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions and optimized processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly with thiols, to form mixed disulfides.
Oxidation and Reduction Reactions: It can participate in redox reactions involving the sulfur atoms in its structure.
Common Reagents and Conditions:
Thiols: Reacts rapidly with thiols under mild conditions to form mixed disulfides.
Oxidizing Agents: Can be oxidized to form sulfoxides or sulfones.
Major Products:
Mixed Disulfides: Formed when reacting with thiols.
Sulfoxides and Sulfones: Formed under oxidative conditions.
Comparaison Avec Des Composés Similaires
- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide
- [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide
- [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide
Uniqueness:
Propriétés
IUPAC Name |
trimethyl(7-methylsulfonylsulfanylheptyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NO2S2.BrH/c1-12(2,3)10-8-6-5-7-9-11-15-16(4,13)14;/h5-11H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIODFODBZUDCW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858538 |
Source


|
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159174-26-1 |
Source


|
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
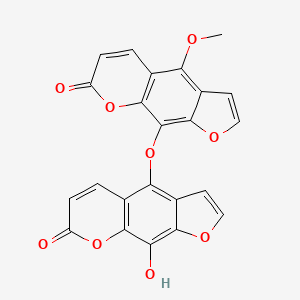
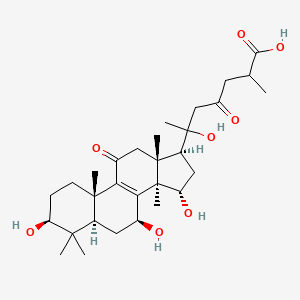
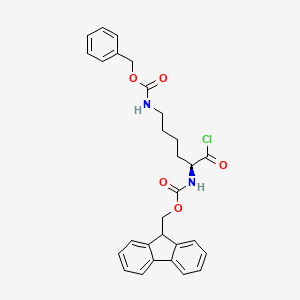
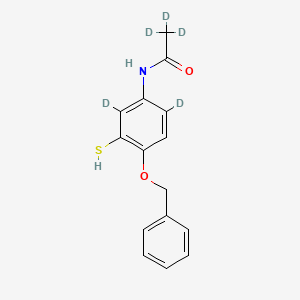
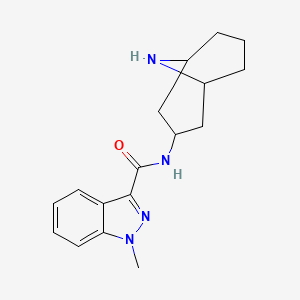
![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)
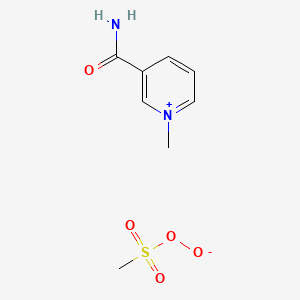


![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)
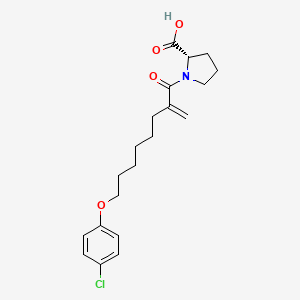
![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)
